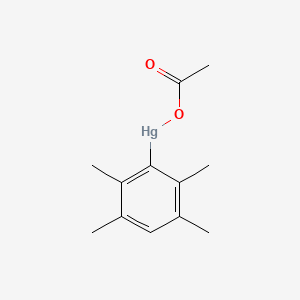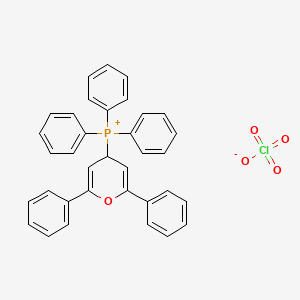
(2,6-Diphenyl-4H-pyran-4-yl)(triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Diphenyl-4H-pyran-4-yl)(triphenyl)phosphanium perchlorate is a chemical compound with the molecular formula C35H28ClO5P and a molecular weight of 595.037 g/mol . It is known for its unique structure, which includes a pyran ring substituted with diphenyl groups and a triphenylphosphanium moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of (2,6-Diphenyl-4H-pyran-4-yl)(triphenyl)phosphanium perchlorate typically involves the reaction of 2,6-diphenyl-4H-pyran-4-one with triphenylphosphine in the presence of a suitable oxidizing agent . The reaction conditions often include the use of solvents such as benzene or alcohols, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity .
Chemical Reactions Analysis
(2,6-Diphenyl-4H-pyran-4-yl)(triphenyl)phosphanium perchlorate undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride to yield corresponding alcohols.
Substitution: The compound can undergo substitution reactions where the perchlorate ion is replaced by other anions under suitable conditions.
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like sodium borohydride, and various solvents such as benzene and alcohols . The major products formed from these reactions include benzoic acid, benzoylacetic acid esters, and substituted derivatives of the original compound .
Scientific Research Applications
(2,6-Diphenyl-4H-pyran-4-yl)(triphenyl)phosphanium perchlorate has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,6-Diphenyl-4H-pyran-4-yl)(triphenyl)phosphanium perchlorate involves its interaction with molecular targets through its unique chemical structure. The pyran ring and triphenylphosphanium moiety allow it to participate in various chemical reactions, including electron transfer and coordination with metal ions . These interactions can modulate the activity of enzymes and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
(2,6-Diphenyl-4H-pyran-4-yl)(triphenyl)phosphanium perchlorate can be compared with similar compounds such as:
2,6-Diphenyl-4H-thiopyran-4-one: This compound has a similar pyran ring structure but with sulfur instead of oxygen.
2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one: This compound features a pyran ring with different substituents, leading to different chemical properties.
Properties
CAS No. |
21186-83-4 |
|---|---|
Molecular Formula |
C35H28ClO5P |
Molecular Weight |
595.0 g/mol |
IUPAC Name |
(2,6-diphenyl-4H-pyran-4-yl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C35H28OP.ClHO4/c1-6-16-28(17-7-1)34-26-33(27-35(36-34)29-18-8-2-9-19-29)37(30-20-10-3-11-21-30,31-22-12-4-13-23-31)32-24-14-5-15-25-32;2-1(3,4)5/h1-27,33H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FIRHGTURXCMKAK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


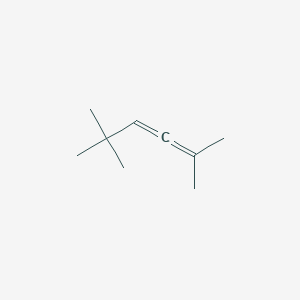
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
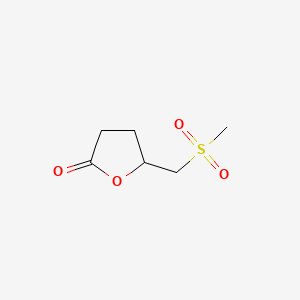
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
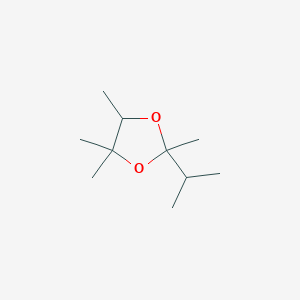
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)


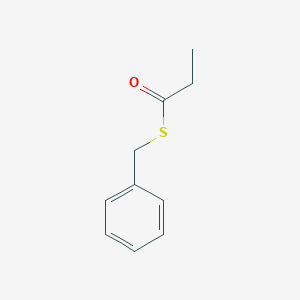
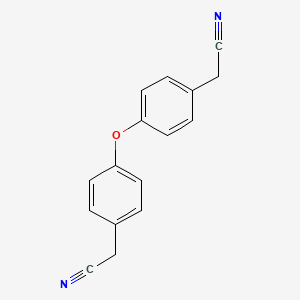

![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
